REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)#[N:4].[CH3:12][N:13]([CH3:17])[C:14](Cl)=[S:15]>O>[CH3:12][N:13]([CH3:17])[C:14]([O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1)=[S:15] |f:0.1|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous phase with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
Wash the solid with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dry in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=S)OC1=CC=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.41 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |